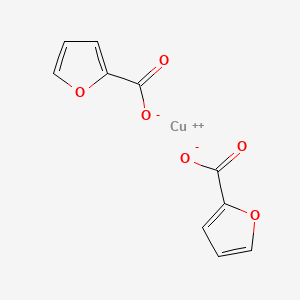
Copper, bis(2-furancarboxylato-O(sup 1),O(sup 2))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper, bis(2-furancarboxylato-O(sup 1),O(sup 2))- is a coordination compound where copper is complexed with two molecules of 2-furancarboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper, bis(2-furancarboxylato-O(sup 1),O(sup 2))- typically involves the reaction of copper(II) salts with 2-furancarboxylic acid under controlled conditions. One common method is to dissolve copper(II) acetate in a suitable solvent such as methanol, followed by the addition of 2-furancarboxylic acid. The reaction mixture is then stirred at room temperature, leading to the formation of the desired complex .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Copper, bis(2-furancarboxylato-O(sup 1),O(sup 2))- can undergo various chemical reactions, including:
Oxidation: The copper center can participate in oxidation reactions, potentially forming higher oxidation state species.
Reduction: The compound can be reduced under appropriate conditions, leading to the formation of copper(I) species.
Substitution: Ligand exchange reactions can occur, where the 2-furancarboxylate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction could produce copper(I) species. Substitution reactions would result in new copper complexes with different ligands.
Scientific Research Applications
Copper, bis(2-furancarboxylato-O(sup 1),O(sup 2))- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including coupling reactions and oxidation processes.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Copper, bis(2-furancarboxylato-O(sup 1),O(sup 2))- involves its ability to coordinate with various substrates and facilitate chemical transformations. The copper center can undergo redox cycling, which is crucial for its catalytic activity. The 2-furancarboxylate ligands provide stability to the complex and can participate in interactions with other molecules, enhancing the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
Copper(II) benzoate: Similar in structure but with benzoate ligands instead of 2-furancarboxylate.
Copper(II) acetate: Another copper(II) complex with acetate ligands.
Copper(II) bipyridine complexes: These complexes have bipyridine ligands and are used in various catalytic applications.
Uniqueness
Copper, bis(2-furancarboxylato-O(sup 1),O(sup 2))- is unique due to the presence of 2-furancarboxylate ligands, which impart distinct electronic and steric properties to the complex. These properties can influence the compound’s reactivity and make it suitable for specific applications that other copper complexes may not be able to achieve .
Properties
CAS No. |
84009-23-4 |
|---|---|
Molecular Formula |
C10H6CuO6 |
Molecular Weight |
285.70 g/mol |
IUPAC Name |
copper;furan-2-carboxylate |
InChI |
InChI=1S/2C5H4O3.Cu/c2*6-5(7)4-2-1-3-8-4;/h2*1-3H,(H,6,7);/q;;+2/p-2 |
InChI Key |
OBSQZDSQVQLRQZ-UHFFFAOYSA-L |
Canonical SMILES |
C1=COC(=C1)C(=O)[O-].C1=COC(=C1)C(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















